3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine
Overview
Description
3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C6H2BrF4N . It has a molecular weight of 243.98 . This compound is used in the synthesis of various agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, including this compound, has been a subject of research in the agrochemical and pharmaceutical industries . The first-generation manufacturing process of a key intermediate in the synthesis of this compound involved tedious protecting group manipulations and a superstoichiometric copper-mediated trifluoromethylation .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with bromo, fluoro, and trifluoromethyl substituents .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. For instance, the synthesis of this compound from 2,6-dichloro-4-methylnicotinic acid involves a deoxofluorination, a chlorine-to-bromine halogen exchange, and a regioselective S N Ar amination .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature with a refractive index of 1.4623 and a density of 1.7961 g/mL at 25 °C . The compound’s SMILES string is Fc1nc(ccc1Br)C(F)(F)F .Scientific Research Applications
Imaging Agents in Medical Research
Compounds structurally related to 3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine have been explored as imaging agents in medical research. For example, derivatives of fluoro-pyridine have been synthesized for potential use in positron emission tomography (PET) imaging, particularly in the detection and diagnosis of prostate cancer. These compounds, like [18F]DCFPyL, demonstrate high specificity and affinity for prostate-specific membrane antigen (PSMA), making them promising candidates for imaging PSMA-expressing tissues in prostate cancer patients (Chen et al., 2011).
Neurological Research
In neurological research, fluorinated pyridine derivatives have been evaluated for their potential in imaging brain receptors. For instance, the pyridinyl-6 position of WAY-100635, a selective 5-HT(1A) receptor antagonist, has been radiofluorinated to produce a derivative [(18)F]6FPWAY for PET imaging of brain 5-HT(1A) receptors. Despite rapid in vivo metabolism, the compound showed selectivity and utility for imaging brain receptors involved in various neurological conditions (McCarron et al., 2004).
Cancer Research
In cancer research, fluorinated pyridine compounds have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), which are implicated in neurodegenerative disorders and cancer. Compounds like [18F]PBR compounds show promising results in biodistribution studies, mirroring the localization of PBRs and suggesting their potential as imaging agents for PBR expression in neurodegenerative and cancer research (Fookes et al., 2008).
Drug Metabolism and Pharmacokinetics
Research on the absorption characteristics and pharmacokinetic profiles of fluorinated compounds, including pyridines, contributes to our understanding of how these compounds behave in biological systems. Such studies are crucial for the development of new drugs and for improving the efficacy and safety profiles of existing medications. For example, research on the absorption and metabolism of a water-insoluble thrombin inhibitor in dogs has provided valuable insights into the biopharmaceutical properties of fluorinated pyridines, highlighting their potential in drug development (Euler et al., 2004).
Mechanism of Action
Target of Action
The primary target of 3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine is the respiratory system . This compound is classified as an acute toxic and can cause chronic effects .
Mode of Action
It’s known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to play a significant role in the protection of crops from pests . More research is needed to fully understand the biochemical pathways affected by this compound.
Result of Action
It’s known that tfmp derivatives have been used in the development of various agrochemicals and pharmaceuticals . The specific effects of this compound likely depend on its mode of action and the biochemical pathways it affects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s recommended that this compound be stored in a dry, cool, and well-ventilated place . Moreover, it’s known that the biological activity of pyridine heterocyclic compounds, such as this one, can be several times that of the original compounds when fluorine is added, meeting increasingly stringent environmental requirements .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-bromo-6-fluoro-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRDGFSBFWDTQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227502-92-2 | |
Record name | 3-bromo-6-fluoro-2-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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